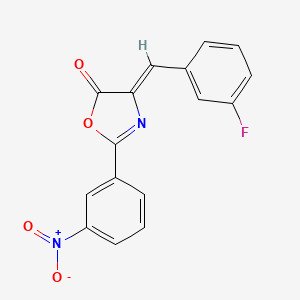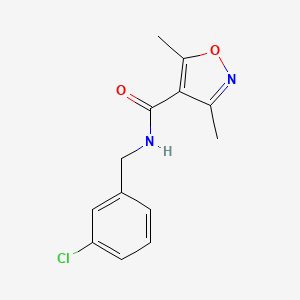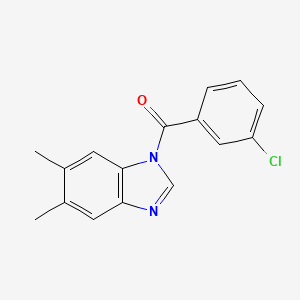
4-(3-fluorobenzylidene)-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-fluorobenzylidene)-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a heterocyclic organic compound that contains both nitrogen and oxygen atoms in its structure.
科学的研究の応用
The compound 4-(3-fluorobenzylidene)-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one has been found to have potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit promising anticancer activity against various cancer cell lines. This compound has also shown potential as an antimicrobial agent against various bacterial strains.
作用機序
The mechanism of action of 4-(3-fluorobenzylidene)-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one is not yet fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis in cancer cells. It has also been proposed that this compound inhibits the growth of cancer cells by interfering with their DNA replication process.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-fluorobenzylidene)-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one have been studied extensively. This compound has been found to exhibit potent cytotoxicity against various cancer cell lines. It has also been shown to have antimicrobial activity against various bacterial strains. However, the exact mechanism of action of this compound is not yet fully understood.
実験室実験の利点と制限
One of the significant advantages of using 4-(3-fluorobenzylidene)-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one in lab experiments is its potential as an anticancer and antimicrobial agent. This compound has shown promising results in various preclinical studies. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in certain experiments.
将来の方向性
There are several future directions that can be explored in the research of 4-(3-fluorobenzylidene)-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one. One of the possible directions is to investigate the potential of this compound as a therapeutic agent for cancer and bacterial infections. Another direction is to explore the mechanism of action of this compound and its interaction with various cellular components. Additionally, the synthesis of analogs of this compound can be explored to improve its solubility and potency.
Conclusion:
In conclusion, 4-(3-fluorobenzylidene)-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one is a chemical compound that has shown promising results in various preclinical studies. This compound has potential applications in the field of medicinal chemistry as an anticancer and antimicrobial agent. The mechanism of action of this compound is not yet fully understood, and further research is needed to explore its potential as a therapeutic agent. The synthesis of analogs of this compound can also be explored to improve its solubility and potency.
合成法
The synthesis of 4-(3-fluorobenzylidene)-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one involves the condensation of 3-fluorobenzaldehyde and 3-nitroacetophenone in the presence of ammonium acetate and glacial acetic acid. This reaction results in the formation of the desired compound with a yield of around 80%.
特性
IUPAC Name |
(4Z)-4-[(3-fluorophenyl)methylidene]-2-(3-nitrophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN2O4/c17-12-5-1-3-10(7-12)8-14-16(20)23-15(18-14)11-4-2-6-13(9-11)19(21)22/h1-9H/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOHAHZFYBYJJH-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(3-fluorobenzylidene)-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl ({4-methyl-6-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)oxy]-2-pyrimidinyl}thio)acetate](/img/structure/B5852441.png)
![3-imidazo[1,2-a]pyrimidin-2-yl-6-methoxy-2H-chromen-2-one](/img/structure/B5852443.png)
![3-[(4-ethyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one](/img/structure/B5852446.png)


![methyl {3-[(2-thienylcarbonyl)amino]phenoxy}acetate](/img/structure/B5852472.png)

![2-hexyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one oxime](/img/structure/B5852482.png)
![methyl 3-[(2,6-dichlorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5852488.png)
![N-[3-(acetylamino)phenyl]-2-(ethylthio)benzamide](/img/structure/B5852496.png)

![N'-[(tetrahydro-2-furanylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5852527.png)

